molecular formula C21H19F3N6O2 B11334215 ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B11334215
M. Wt: 444.4 g/mol
InChI Key: AYJSOFHEGSDADS-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is notable for its trifluoromethyl group, which is known to play a significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound.

Preparation Methods

The synthesis of ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of specific catalysts.

Chemical Reactions Analysis

Ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in oncology and kinase inhibition. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of aminopyrazoles with various electrophiles. Recent advancements have included copper-catalyzed methods that enhance yields and simplify purification processes. The structural integrity of this compound is crucial for its biological activity, as the fused pyrazole and pyrimidine rings contribute to its pharmacological properties .

Anticancer Properties

Numerous studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. This compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of specific kinases involved in cell growth and survival pathways. For instance, it has been shown to inhibit Pim-1 kinase, which is implicated in various malignancies. Inhibition of Pim-1 leads to reduced phosphorylation of BAD protein, promoting apoptosis in cancer cells .

In Vitro Studies

In vitro evaluations have demonstrated that this compound effectively reduces cell viability in several cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)0.39Inhibition of Aurora-A kinase
HCT116 (Colon)0.46Induction of apoptosis
A549 (Lung)26Growth inhibition

These findings suggest that this compound possesses potent anticancer properties across multiple tumor types .

Selectivity and Safety Profile

The selectivity of this compound against various kinases has been assessed through high-throughput screening. It demonstrated a favorable selectivity profile with minimal off-target effects at therapeutic concentrations. The selectivity score against a panel of kinases revealed that it predominantly inhibits Pim-1 while sparing other critical kinases involved in normal cellular functions .

Case Study 1: Breast Cancer

A study involving MDA-MB-231 cells indicated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage. This suggests the compound's potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Lung Cancer

In A549 lung cancer cells, the compound was observed to induce cell cycle arrest and apoptosis at concentrations as low as 26 µM. The study highlighted the compound's ability to activate apoptotic pathways while inhibiting cell proliferation .

Properties

Molecular Formula

C21H19F3N6O2

Molecular Weight

444.4 g/mol

IUPAC Name

ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C21H19F3N6O2/c1-4-32-20(31)14-10-26-29(18(14)25)15-9-12(3)27-19-16(13-7-5-11(2)6-8-13)17(21(22,23)24)28-30(15)19/h5-10H,4,25H2,1-3H3

InChI Key

AYJSOFHEGSDADS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)C)C)N

Origin of Product

United States

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